molecular formula C11H16ClNO B2661903 2-Phenylpiperidin-4-ol hydrochloride CAS No. 1417636-76-0

2-Phenylpiperidin-4-ol hydrochloride

Cat. No.: B2661903
CAS No.: 1417636-76-0
M. Wt: 213.71
InChI Key: KRAQQCXILLYJFS-UHFFFAOYSA-N
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Description

2-Phenylpiperidin-4-ol hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their importance in the pharmaceutical industry, where they serve as key building blocks for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpiperidin-4-ol hydrochloride typically involves the reaction of piperidine with phenyl-substituted reagents under controlled conditions. One common method involves the use of Grignard reagents in combination with pyrazole . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as hydrogenation, cyclization, and amination . The choice of reagents and conditions is optimized to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpiperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Phenylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an agonist or antagonist at various receptor sites, influencing the activity of neurotransmitters and other signaling molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Phenylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-phenylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAQQCXILLYJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644667-13-9
Record name rac-(2R,4S)-2-phenylpiperidin-4-ol hydrochloride
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